![molecular formula C13H22N2 B364421 N,N-dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline CAS No. 71274-90-3](/img/structure/B364421.png)
N,N-dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline
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Overview
Description
“N,N-dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline” is a chemical compound . The empirical formula is C16H20N2 and the molecular weight is 240.34 . It is usually sold in solid form .
Molecular Structure Analysis
The molecular structure of “N,N-dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline” can be represented by the SMILES stringCN(C)c1ccc(CNc2ccc(C)cc2)cc1
. The InChI key is MPIIVCDMKHOLLQ-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
“N,N-dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline” is a solid . More detailed physical and chemical properties are not available in the resources I found.Scientific Research Applications
Nonlinear Optical Materials
N,N-dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline: derivatives are explored for their potential in nonlinear optical (NLO) applications due to their ability to exhibit high nonlinearity. This is attributed to the presence of hydrogen bonds and Van der Waals forces within their structure, which can be tuned for enhanced NLO properties . These materials are crucial for advancements in fields like attosecond pulse generation, deep UV laser systems, optical data storage, THz imaging, optoelectronics, and signal processing.
Organic Synthesis
The compound serves as a versatile synthon in organic chemistry, particularly in the synthesis of heterocycles and acyclic systems. Its derivatives, such as N,N-dialkyl amides , are used in amination, formylation, cyanation, amidoalkylation, aminocarbonylation, and carbonylation reactions. These reactions are fundamental in creating a wide array of organic compounds with diverse functional groups .
Dye Manufacturing
N,N-dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline: is used in the synthesis of triarylmethane dyes, such as malachite green. These dyes have applications ranging from biological staining to being components in various industrial colorants .
Bacterial Detection
This compound is utilized in the synthesis of a magnetic gram stain, which is an innovative approach for the rapid detection of bacteria. This application is significant in medical diagnostics and research, where quick and accurate bacterial identification is essential .
Resin Curing Promoter
It acts as a promoter in the curing process of polyester and vinyl ester resins. This application is vital in the production of plastics and composites, where the material’s properties can be finely tuned for specific uses .
Precursor for Organic Compounds
The compound is also a precursor to a variety of organic compounds. Its role as an intermediate in organic reactions is critical for the synthesis of complex molecules used in pharmaceuticals, agrochemicals, and other chemical industries .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as dimethylaniline are known to interact with various biological targets .
Mode of Action
It’s known that dimethylaniline, a related compound, undergoes many of the reactions expected for an aniline, being weakly basic and reactive toward electrophiles .
Biochemical Pathways
Related compounds have been used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives .
Pharmacokinetics
The compound’s molecular weight of 20633 may influence its bioavailability and pharmacokinetic properties.
Result of Action
Related compounds have been used to synthesize a broad range of heterocyclic and fused heterocyclic derivatives .
Action Environment
The stability and reactivity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .
properties
IUPAC Name |
N,N-dimethyl-4-[(2-methylpropylamino)methyl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2/c1-11(2)9-14-10-12-5-7-13(8-6-12)15(3)4/h5-8,11,14H,9-10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMQYKSUQGMISR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=C(C=C1)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline |
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